
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as HPAMD and is a derivative of naphthalene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of HPAMD involves the inhibition of enzymes involved in various biochemical pathways. It has been found to inhibit tyrosinase by binding to the copper atoms in the enzyme's active site. This prevents the enzyme from catalyzing the conversion of tyrosine to melanin. HPAMD has also been found to inhibit the activity of other enzymes, including lipoxygenase and cyclooxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
HPAMD has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. HPAMD has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, HPAMD has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPAMD in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biochemical pathways involved in various diseases. Additionally, HPAMD has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using HPAMD is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on HPAMD. One area of research is the development of drugs for the treatment of skin disorders, such as hyperpigmentation. HPAMD's potent inhibitory activity against tyrosinase makes it a promising candidate for the development of skin-lightening agents. Another area of research is the development of drugs for the treatment of cancer. HPAMD's potent inhibitory activity against enzymes involved in cancer cell growth makes it a promising candidate for the development of anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of HPAMD and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of HPAMD involves the reaction of 3-hydroxypropylamine with 3-methylnaphthalene-1,4-dione. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of HPAMD can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
HPAMD has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including tyrosinase, which is involved in melanin synthesis. HPAMD has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including cancer and skin disorders.
Propiedades
Número CAS |
120139-35-7 |
|---|---|
Nombre del producto |
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO3/c1-9-12(15-7-4-8-16)14(18)11-6-3-2-5-10(11)13(9)17/h2-3,5-6,15-16H,4,7-8H2,1H3 |
Clave InChI |
ZDHYNGAOOKURRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO |
Sinónimos |
2-(3-HYDROXYPROPYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



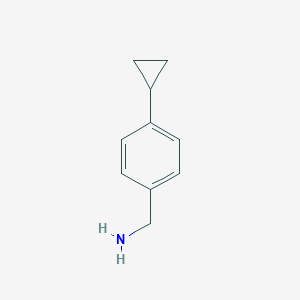
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
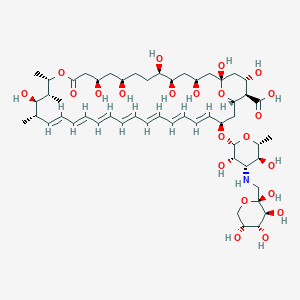

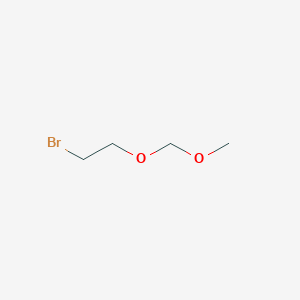

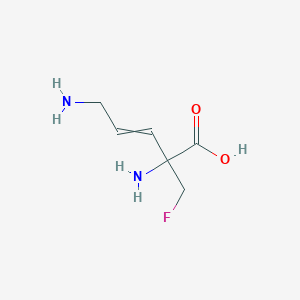
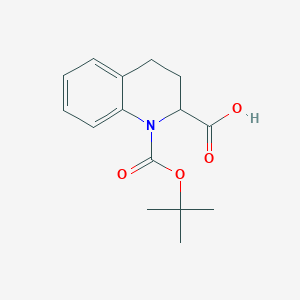
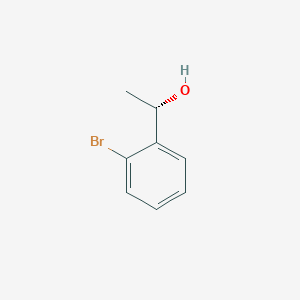
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
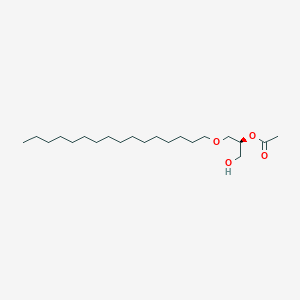
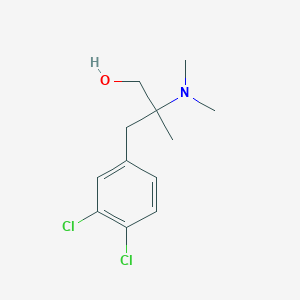
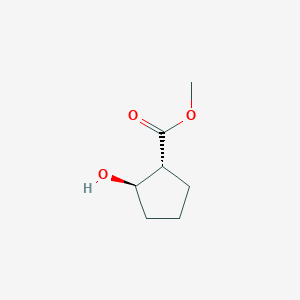
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)